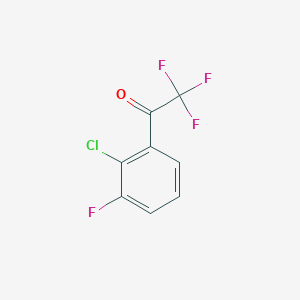![molecular formula C18H17NO2 B2911361 N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide CAS No. 2411242-07-2](/img/structure/B2911361.png)
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide is an organic compound that belongs to the class of ynamides. Ynamides are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is notable for its unique structure, which includes both a hydroxyphenyl group and a phenylethyl group, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
The synthesis of N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-hydroxybenzaldehyde with phenylethylamine under mild acidic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Ynamide Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The triple bond in the ynamide can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Coupling Reactions: The ynamide group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phenylethyl group can participate in hydrophobic interactions. The ynamide group can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate biological pathways .
Comparación Con Compuestos Similares
Similar compounds to N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide include:
N-(3-Hydroxyphenyl)prop-2-ynamide: This compound lacks the phenylethyl group, making it less hydrophobic and potentially less interactive with certain biological targets.
N-(3-Methoxyphenyl)-1-phenylethylbut-2-ynamide: The methoxy group can alter the compound’s electronic properties, affecting its reactivity and interactions.
N-(2-Hydroxyphenyl)acetamide: This compound has a simpler structure and different reactivity profile due to the absence of the ynamide group.
This compound is unique due to its combination of hydroxyphenyl, phenylethyl, and ynamide groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-7-18(21)19-17(15-9-4-3-5-10-15)13-14-8-6-11-16(20)12-14/h3-6,8-12,17,20H,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYADHUCCPDBZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC(=CC=C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
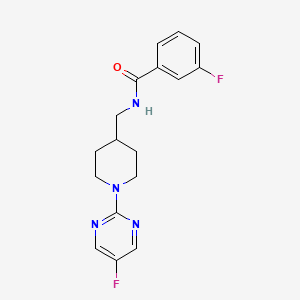
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![9-methyl-6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-9H-purine](/img/structure/B2911282.png)
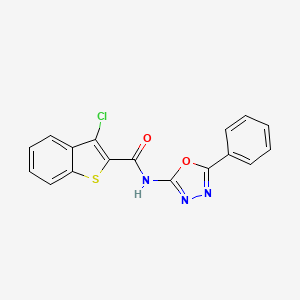
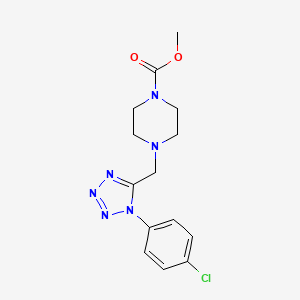
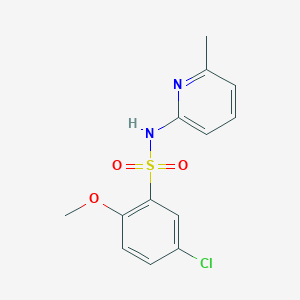

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)
![2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide](/img/structure/B2911294.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![3'-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
![N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2911300.png)
